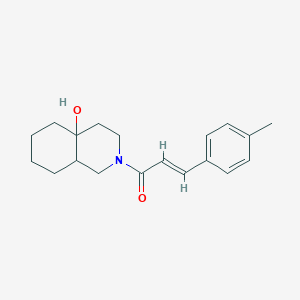
(E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HPI-4 and has been synthesized using different methods. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one involves the condensation of p-tolualdehyde with 4a-hydroxyoctahydroisoquinoline in the presence of an acid catalyst, followed by the addition of acetylacetone to the resulting product.
Starting Materials
p-tolualdehyde, 4a-hydroxyoctahydroisoquinoline, acid catalyst, acetylacetone
Reaction
Step 1: Condensation of p-tolualdehyde with 4a-hydroxyoctahydroisoquinoline in the presence of an acid catalyst to form (E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-ol, Step 2: Dehydration of (E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-ol to form (E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one, Step 3: Addition of acetylacetone to (E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one to form the final product
Scientific Research Applications
HPI-4 has shown promising results in various scientific research applications. One of the main areas of research is its potential as an anti-cancer agent. Studies have shown that HPI-4 inhibits the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. HPI-4 has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Mechanism Of Action
The mechanism of action of HPI-4 is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. HPI-4 has also been shown to induce the activity of certain proteins that are involved in apoptosis.
Biochemical And Physiological Effects
HPI-4 has been shown to have various biochemical and physiological effects. Studies have shown that it inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. HPI-4 has also been shown to induce the activity of certain proteins that are involved in apoptosis. It has also been shown to have antioxidant properties, making it a potential therapeutic agent for various oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using HPI-4 in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. This makes it a useful tool for studying the mechanisms of cancer cell growth and inflammation. However, one of the limitations of using HPI-4 is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on HPI-4. One area of research is the development of new methods for synthesizing HPI-4 that are more efficient and cost-effective. Another area of research is the development of new derivatives of HPI-4 that have improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of HPI-4 and its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, HPI-4 is a chemical compound that has shown promising results in various scientific research applications. Its potential as an anti-cancer and anti-inflammatory agent makes it a useful tool for studying the mechanisms of cancer cell growth and inflammation. Further research is needed to fully understand the mechanism of action of HPI-4 and its potential as a therapeutic agent for various diseases.
properties
IUPAC Name |
(E)-1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15-5-7-16(8-6-15)9-10-18(21)20-13-12-19(22)11-3-2-4-17(19)14-20/h5-10,17,22H,2-4,11-14H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRVLKZZWCCNFP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCC3(CCCCC3C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCC3(CCCCC3C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


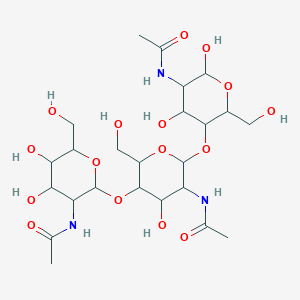


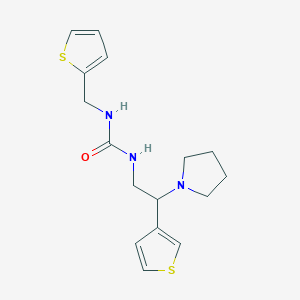
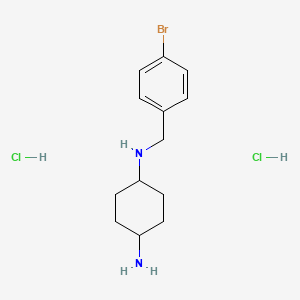
![4-[3-(2-ethyl-1H-imidazol-1-yl)piperidine-1-carbonyl]-2,3-difluoropyridine](/img/structure/B2559562.png)
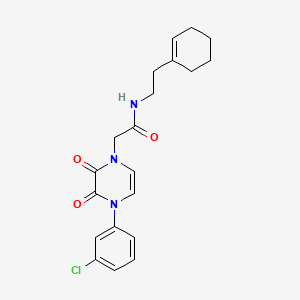
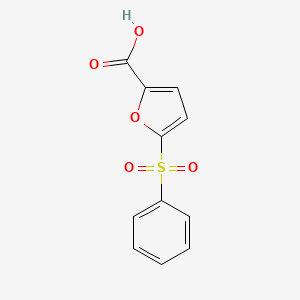
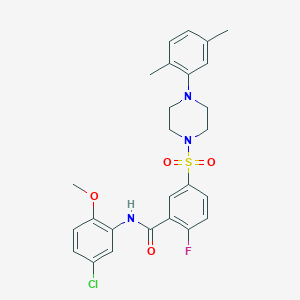
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2559567.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2559569.png)
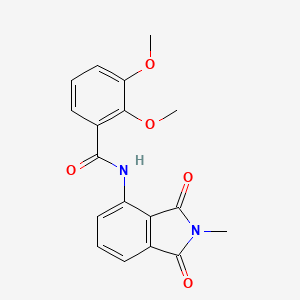
![2-cyclopropyl-N-(4-ethoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2559572.png)